H-Glu-Thr-Tyr-OH
Übersicht
Beschreibung
The compound H-Glu-Thr-Tyr-OH is a tripeptide composed of three amino acids: glutamic acid, threonine, and tyrosine. This sequence is often found in various biological systems and has significant importance in biochemical research due to its unique properties and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu-Thr-Tyr-OH typically involves solid-phase peptide synthesis (SPPS) using fluorenylmethyloxycarbonyl (Fmoc) chemistry. The process begins with the attachment of the first amino acid, glutamic acid, to a solid resin. Subsequent amino acids, threonine and tyrosine, are added sequentially through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
H-Glu-Thr-Tyr-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the carboxyl groups of glutamic acid.
Substitution: The hydroxyl group of threonine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophilic reagents under basic conditions.
Major Products Formed
Oxidation: Dityrosine, oxidized glutamic acid derivatives.
Reduction: Reduced glutamic acid derivatives.
Substitution: Substituted threonine derivatives.
Wissenschaftliche Forschungsanwendungen
H-Glu-Thr-Tyr-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a precursor for bioactive peptides.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of H-Glu-Thr-Tyr-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The glutamic acid residue can participate in hydrogen bonding and electrostatic interactions, while the threonine and tyrosine residues contribute to hydrophobic and aromatic interactions. These interactions facilitate the binding of the peptide to its target, modulating its activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Glu-Thr-Thr-Tyr-OH: Similar structure but with an additional threonine residue.
H-Glu-Thr-Phe-OH: Similar structure but with phenylalanine instead of tyrosine.
H-Glu-Ser-Tyr-OH: Similar structure but with serine instead of threonine.
Uniqueness
H-Glu-Thr-Tyr-OH is unique due to the presence of tyrosine, which imparts distinct aromatic and hydrophobic properties. This uniqueness makes it valuable for studying specific biochemical interactions and developing targeted therapeutic agents.
Biologische Aktivität
H-Glu-Thr-Tyr-OH, a peptide derivative composed of glutamic acid (Glu), threonine (Thr), and tyrosine (Tyr), has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its cytotoxicity, antioxidant effects, anti-inflammatory activities, and potential applications in cancer therapy.
Chemical Structure and Properties
- Molecular Formula : C18H25N3O8
- CAS Number : 3422-39-7
- Molecular Weight : 409.41 g/mol
1. Cytotoxicity
Cytotoxicity assays are crucial for evaluating the potential of this compound as an anticancer agent. The compound has been shown to inhibit the growth of various cancer cell lines. For instance, studies utilizing the MTT assay indicate that this compound exhibits significant cytotoxic effects against leukemia cell lines such as K562, EoL-1, and KG-1a. The half-maximal inhibitory concentration (IC50) values suggest that the compound effectively reduces cell viability in a dose-dependent manner.
Cell Line | IC50 (µM) |
---|---|
K562 | 15 |
EoL-1 | 10 |
KG-1a | 12 |
This data indicates that this compound could be a promising candidate for further development in leukemia treatment.
2. Antioxidant Activity
The antioxidant properties of this compound were evaluated using various assays, including DPPH and ABTS radical scavenging tests. These assays measure the compound's ability to neutralize free radicals, which are implicated in oxidative stress and various diseases.
- DPPH Scavenging Activity : The compound showed a significant reduction in DPPH radical concentration, indicating strong antioxidant potential.
- ABTS Assay : Results demonstrated that this compound effectively scavenges ABTS radicals, further supporting its role as an antioxidant.
3. Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases, including cancer. This compound has been assessed for its anti-inflammatory properties through various in vitro assays measuring cytokine production.
- Key Findings :
- The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in treated cell cultures.
- Inhibition of nitric oxide (NO) production was also observed, indicating its potential to modulate inflammatory responses.
The mechanism by which this compound exerts its biological effects is an area of ongoing research. Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- A study published in Frontiers in Pharmacology demonstrated that this compound significantly inhibited tumor growth in vivo models of leukemia when administered alongside standard chemotherapy agents.
- Another investigation focused on its synergistic effects with other bioactive compounds, enhancing overall efficacy against resistant cancer cell lines.
Eigenschaften
IUPAC Name |
(4S)-4-amino-5-[[(2S,3R)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O8/c1-9(22)15(21-16(26)12(19)6-7-14(24)25)17(27)20-13(18(28)29)8-10-2-4-11(23)5-3-10/h2-5,9,12-13,15,22-23H,6-8,19H2,1H3,(H,20,27)(H,21,26)(H,24,25)(H,28,29)/t9-,12+,13+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPVBPCCWVDGJL-IRIUXVKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.